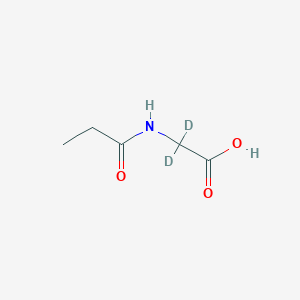
SARS-CoV-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-IN-4 is a novel compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for causing COVID-19. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent against the virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-IN-4 involves multiple steps. Initially, cyclohexane-1,3-dione is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are still under development. the process is expected to involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where functional groups are replaced with others to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced inhibitory effects against the SARS-CoV-2 main protease.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of viral proteases.
Biology: Investigated for its effects on viral replication and protein synthesis.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of SARS-CoV-2.
Industry: Could be developed into antiviral drugs for large-scale production and distribution.
Wirkmechanismus
SARS-CoV-IN-4 exerts its effects by binding to the active site of the SARS-CoV-2 main protease (Mpro), thereby inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, which are essential for viral replication and maturation . The molecular targets include the catalytic residues within the protease’s active site, and the pathways involved are those related to viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: Another antiviral that inhibits viral replication by inducing mutations in the viral RNA.
Paxlovid: A combination of nirmatrelvir and ritonavir, which inhibits the SARS-CoV-2 main protease.
Uniqueness
SARS-CoV-IN-4 is unique in its specific inhibition of the SARS-CoV-2 main protease, making it a promising candidate for targeted antiviral therapy. Unlike other compounds that target different viral proteins or induce mutations, this compound directly inhibits the protease, which is crucial for viral replication .
Eigenschaften
Molekularformel |
C28H31ClN12O11S |
|---|---|
Molekulargewicht |
779.1 g/mol |
IUPAC-Name |
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-[2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyethyl]-4-chloro-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C28H31ClN12O11S/c29-13-2-1-12(5-14(13)41(46)47)53(48,49)38(6-15-19(43)21(45)27(51-15)39-10-36-17-23(30)32-8-34-25(17)39)3-4-50-22-20(44)16(7-42)52-28(22)40-11-37-18-24(31)33-9-35-26(18)40/h1-2,5,8-11,15-16,19-22,27-28,42-45H,3-4,6-7H2,(H2,30,32,34)(H2,31,33,35)/t15-,16-,19-,20-,21-,22-,27-,28-/m1/s1 |
InChI-Schlüssel |
STBVZHYGQWMMTR-DWVGVLABSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O)C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O)CC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




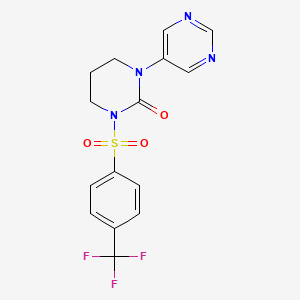
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
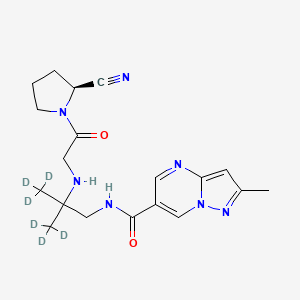

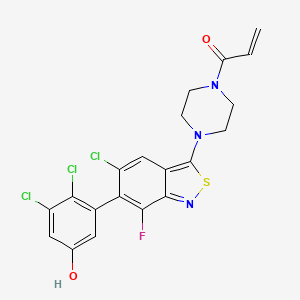
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)

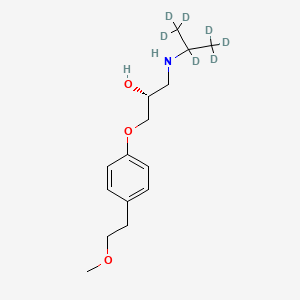
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
